molecular formula C21H15IN2O3 B15020770 5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B15020770
M. Wt: 470.3 g/mol
InChI Key: NOSQRMOOLGISRV-UHFFFAOYSA-N
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Description

5-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique structure, which includes a hydroxy-iodophenyl group, a benzoxazole moiety, and a phenol group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-3-iodobenzaldehyde with 2-(6-methyl-1,3-benzoxazol-2-yl)aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s phenol and benzoxazole groups allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methyl-1,3-benzoxazol-2-yl)phenol
  • 2-Hydroxy-3-iodobenzaldehyde
  • 2-(6-Methyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

5-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15IN2O3

Molecular Weight

470.3 g/mol

IUPAC Name

2-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-iodophenol

InChI

InChI=1S/C21H15IN2O3/c1-12-5-8-17-19(9-12)27-21(24-17)15-7-6-14(10-18(15)25)23-11-13-3-2-4-16(22)20(13)26/h2-11,25-26H,1H3

InChI Key

NOSQRMOOLGISRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=C(C(=CC=C4)I)O)O

Origin of Product

United States

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